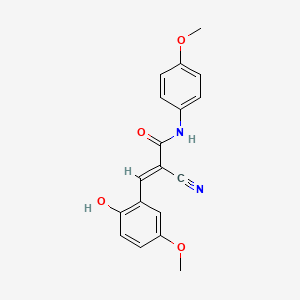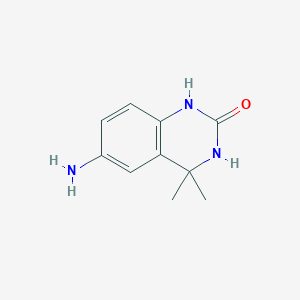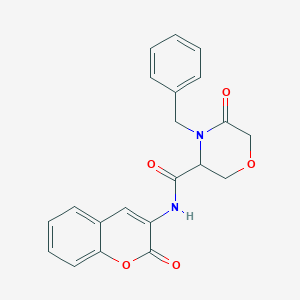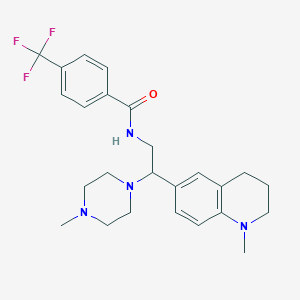
(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 3-hydroxy-2-cyanoalk-2-enamides involves a multi-step process starting from cyanoacetic acid. These compounds, including cyclic derivatives, show solvent-dependent (Z)/(E)-isomerism. Their conformations have been investigated using X-ray crystallography and 1H-NMR ROESY spectroscopy. The synthesis pathway is characterized by intramolecular OH…OC bonds and time-dependent isomerization structures, influenced by the N-substituent (Papageorgiou et al., 1998).
Molecular Structure Analysis
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a compound with structural similarities, has been characterized to exist in the enamine tautomer form in solid states, with the cyano group cis to the 4-chlorophenyl group. This study used X-ray crystallography, IR, UV, and NMR spectrometry for structural elucidation (Johnson et al., 2006).
Chemical Reactions and Properties
The reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate produces various derivatives, demonstrating the compound's reactivity and potential for chemical transformations. This reactivity underlines the compound's versatile chemical properties (O'Callaghan et al., 1999).
Physical Properties Analysis
The physical properties, including crystalline structure and thermodynamic stability, have been extensively analyzed for compounds with similar functional groups. For instance, the title compound "(2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid" has been characterized through X-ray crystallography, spectroscopic methods, and quantum chemical calculations, highlighting the importance of intramolecular and intermolecular interactions in stabilizing the crystal structure (Venkatesan et al., 2016).
Chemical Properties Analysis
The compound's chemical properties can be inferred from studies on similar structures, like 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, which was synthesized using reductive cyclization. The structural elucidation was based on IR, 1H-NMR, 13C-NMR, and LC-MS data, demonstrating the compound's complex chemical behavior (Bhaskar et al., 2019).
Applications De Recherche Scientifique
Hepatoprotective Activities
A study identified compounds closely related to (2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide, demonstrating significant hepatoprotective activities against tacrine-induced cytotoxicity in HepG2 cells (Byun et al., 2010).
Molecular Interactions and Crystal Packing
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound structurally similar to this compound, was studied for its unique molecular interactions, including rare N⋯π and O⋯π interactions, in its crystal packing (Zhang et al., 2011).
Optoelectronic Properties
A study on 3-aryl-2-cyano acrylamide derivatives, which include structurally related compounds, revealed varying optical properties influenced by their distinct stacking modes. This research contributes to the understanding of mechanofluorochromic properties in these compounds (Song et al., 2015).
Structural Analysis and Inhibitor Potency
The molecular structures of compounds analogous to this compound, like 1-cyano-2-hydroxy-N-[4-(methylsulfonyl)phenyl]but-2-enamide, display similarity in their hydrogen-bonding networks and crystal packing. These compounds are potent inhibitors of Bruton's tyrosine kinase (BTK) (Ghosh et al., 2000).
Intramolecular N-H...O Hydrogen Bonds
Research on beta-enaminones, including compounds structurally similar to this compound, explored the strength of intramolecular N-H...O hydrogen bonds influenced by steric and electronic factors (Bertolasi et al., 2006).
Cytotoxicity in Cancer Research
Synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, derivatives of a similar compound, was studied for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan et al., 2014).
Synthesis Techniques and Related Studies
Research into the synthesis of the catechol-O-methyltransferase (COMT) inhibitor, entacapone, utilized compounds structurally related to this compound, offering insights into synthesis methods and molecular structures (Harisha et al., 2015).
Antiproliferative Activity in Drug Development
Studies on combretastatin derivatives, including those structurally similar to this compound, indicated moderate cytotoxicity against human epithelial lung carcinoma cells A549, highlighting their potential in antiproliferative drug development (Nurieva et al., 2015).
Corrosion Inhibition Studies
Research on acrylamide derivatives similar to this compound explored their potential as corrosion inhibitors in nitric acid solutions, particularly in relation to copper (Abu-Rayyan et al., 2022).
Analgesic Properties and Cannabinoid Receptors
N-(4-Hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide (AM404), a metabolite of paracetamol and structurally related to this compound, was found to have significant analgesic activities, relevant to the study of endocannabinoid cellular uptake and cannabinoid receptors (Sinning et al., 2008).
Antioxidant Properties
Compounds closely related to this compound were isolated from Lindelofia stylosa, and their antioxidant properties were studied, indicating potential applications in this field (Choudhary et al., 2008).
Propriétés
IUPAC Name |
(E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-15-5-3-14(4-6-15)20-18(22)13(11-19)9-12-10-16(24-2)7-8-17(12)21/h3-10,21H,1-2H3,(H,20,22)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBYYOFBGOKKSI-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=C(C=CC(=C2)OC)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=CC(=C2)OC)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2492617.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2492618.png)

![4-[[4-(Difluoromethoxy)phenyl]methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2492621.png)
![N-(4-ethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2492622.png)




![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2492632.png)


